molecular formula C10H12N2O7S B2755783 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid CAS No. 741731-75-9

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid

Cat. No. B2755783
CAS RN: 741731-75-9
M. Wt: 304.27
InChI Key: VTBDVDJFXQZCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C10H12N2O7S . It has a molecular weight of 304.28 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12N2O7S . This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Modulation of pH in HNO Donation

A study on Piloty's acid derivatives, which share a similar chemical structure with 3-(4-Methoxy-3-nitrobenzenesulfonamido)propanoic acid, has shown how the ring substituents can modulate the pH of HNO (azanone, nitroxyl) donation. The incorporation of various substituents, including methoxy groups, significantly alters the pH range in which these compounds can donate HNO. This modulation is critical for biological and medicinal applications where the pH-specific release of HNO is required. The study used UV-visible kinetic measurements and electrochemical measurements to evaluate the donation rate and pH range, offering insights into the electronic effects of ring substituents on HNO donation at biological pH levels (Sirsalmath, Suarez, Bikiel, & Doctorovich, 2013).

Reduction of Nitroarenes

Another area of application involves the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts. This process is relevant for the production of various chemical compounds and pharmaceuticals. The research demonstrates the efficiency of formic acid as a reductant and highlights the potential of such chemical processes in the synthesis of complex organic molecules, including those related to this compound (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Synthesis of Secondary Amines

The chemical is also involved in the synthesis pathways of secondary amines from primary amines via nitrobenzenesulfonamides. This method showcases the versatility of compounds like this compound in synthetic chemistry, particularly in the construction of complex amine structures which are crucial in medicinal chemistry and material science (Kurosawa, Kan, & Fukuyama, 2003).

Structural Studies of Methoxybenzene Derivatives

The structural analysis of methoxybenzene derivatives provides a foundation for understanding the physical and chemical properties of similar compounds, including this compound. These studies contribute to the development of new materials and drugs by elucidating the molecular configurations that influence compound stability and reactivity (Fun, Chinnakali, Sivakumar, Sam, & How, 1997).

properties

IUPAC Name

3-[(4-methoxy-3-nitrophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7S/c1-19-9-3-2-7(6-8(9)12(15)16)20(17,18)11-5-4-10(13)14/h2-3,6,11H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBDVDJFXQZCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.